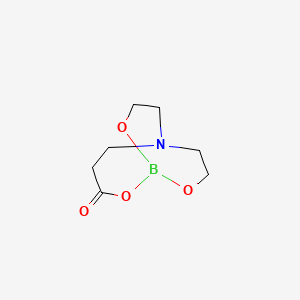
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one is a chemical compound with the molecular formula C7H12BNO4 and a molecular weight of 184.985 g/mol . This compound features a unique bicyclic structure that includes boron, nitrogen, and oxygen atoms, making it an interesting subject for various chemical studies .
Analyse Des Réactions Chimiques
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions could involve the conversion of boron-oxygen bonds to boron-hydrogen bonds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying boron chemistry and the reactivity of boron-containing compounds.
Biology: Its potential interactions with biological molecules could be explored for developing new drugs or biochemical probes.
Medicine: The compound may have applications in medicinal chemistry, particularly in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, potentially modulating their activity. The specific pathways involved would depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
2,9,10-Trioxa-6-aza-1-borabicyclo(4.3.3)dodecan-3-one can be compared with other boron-containing bicyclic compounds, such as:
- 2,4,5-Trioxa-1-arsa-3-borabicyclo(1.1.1)pentane, 1-oxide
- Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo(2.2.2)octan-1-uide
- 1,5-Dioxa-9-aza-spiro(5.6)dodecane, hydrochloride
- 1,5-Dithia-9-aza-spiro(5.6)dodecane hydrochloride
- 7-Oxa-12-thia-3-aza-spiro(5.6)dodecane
These compounds share structural similarities but differ in the specific atoms and functional groups present, which can influence their reactivity and applications The uniqueness of 2,9,10-Trioxa-6-aza-1-borabicyclo(43
Propriétés
Numéro CAS |
92272-66-7 |
|---|---|
Formule moléculaire |
C7H12BNO4 |
Poids moléculaire |
184.99 g/mol |
Nom IUPAC |
2,9,10-trioxa-6-aza-1-borabicyclo[4.3.3]dodecan-3-one |
InChI |
InChI=1S/C7H12BNO4/c10-7-1-2-9-3-5-11-8(13-7)12-6-4-9/h1-6H2 |
Clé InChI |
SRKQKDCJHPZMJA-UHFFFAOYSA-N |
SMILES canonique |
B12OCCN(CCC(=O)O1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















